molecular formula C7H16O B12404526 n-Heptyl-1-d1 Alcohol

n-Heptyl-1-d1 Alcohol

Cat. No.: B12404526
M. Wt: 117.21 g/mol
InChI Key: BBMCTIGTTCKYKF-WHRKIXHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Heptyl-1-d1 Alcohol: is a deuterium-labeled derivative of 1-Heptanol. It is a stable isotope-labeled compound where one hydrogen atom is replaced by deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of n-Heptyl-1-d1 Alcohol involves the deuteration of 1-Heptanol. This process typically includes the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation and other separation techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: n-Heptyl-1-d1 Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed:

Scientific Research Applications

n-Heptyl-1-d1 Alcohol is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to understand the pathways and rates of biochemical reactions.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Heptyl-1-d1 Alcohol involves its incorporation into biological systems where it acts as a tracer. The deuterium atom allows for the tracking of the compound through various metabolic pathways using techniques such as mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism of drugs and other compounds .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C7H16O

Molecular Weight

117.21 g/mol

IUPAC Name

1-deuterioheptan-1-ol

InChI

InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i7D

InChI Key

BBMCTIGTTCKYKF-WHRKIXHSSA-N

Isomeric SMILES

[2H]C(CCCCCC)O

Canonical SMILES

CCCCCCCO

Origin of Product

United States

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